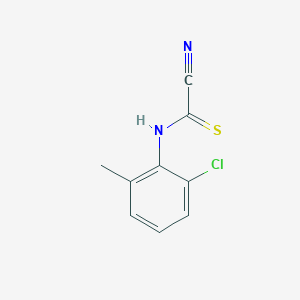

N-(2-Chloro-6-methylphenyl)cyanothioformamide

Description

BenchChem offers high-quality N-(2-Chloro-6-methylphenyl)cyanothioformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-6-methylphenyl)cyanothioformamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4953-72-4 |

|---|---|

Molecular Formula |

C9H7ClN2S |

Molecular Weight |

210.68 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide |

InChI |

InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(10)9(6)12-8(13)5-11/h2-4H,1H3,(H,12,13) |

InChI Key |

RJMUXFMFTCIFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=S)C#N |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-Chloro-6-methylphenyl)cyanothioformamide chemical structure and properties

N-(2-Chloro-6-methylphenyl)cyanothioformamide: Structural Properties, Synthetic Utility, and Applications in Heterocyclic Drug Discovery

Executive Summary

As the demand for novel, highly functionalized heterocycles in pharmaceutical and agrochemical pipelines accelerates, the strategic selection of reactive intermediates becomes paramount. N-(2-Chloro-6-methylphenyl)cyanothioformamide (CAS: 4953-72-4) stands out as a highly versatile, bifunctional building block. Characterized by a sterically hindered, ortho-disubstituted aromatic ring coupled with a highly reactive cyanothioformamide moiety, this compound serves as a critical precursor for synthesizing complex heterocycles, including 1,2,3-dithiazoles, 2-cyanobenzothiazoles, and imidazolidines.

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and validated synthetic workflows associated with N-(2-chloro-6-methylphenyl)cyanothioformamide, designed to empower researchers and application scientists in advanced drug discovery and materials science.

Physicochemical Profile & Structural Causality

Understanding the physical and electronic properties of N-(2-chloro-6-methylphenyl)cyanothioformamide is essential for predicting its behavior in complex reaction matrices. The compound features a thioamide group conjugated with a nitrile, creating a highly polarized "push-pull" electronic system.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound[1]:

| Property | Value | Scientific Implication |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide | Defines the exact connectivity and functional groups. |

| CAS Number | 4953-72-4 | Unique identifier for regulatory and inventory tracking. |

| Molecular Formula | C9H7ClN2S | Base for stoichiometric calculations. |

| Molecular Weight | 210.68 g/mol | Optimal low molecular weight for fragment-based drug design. |

| Monoisotopic Mass | 210.00185 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Melting Point | 120 °C | Indicates a stable crystalline lattice, facilitating purification by recrystallization. |

| Boiling Point | 296.8 ± 50.0 °C (Predicted) | High boiling point suggests low volatility, reducing inhalation risks during handling. |

| Density | 1.386 ± 0.06 g/cm³ (Predicted) | Useful for phase separations in liquid-liquid extractions. |

| pKa | 7.80 ± 0.70 (Predicted) | The slightly acidic thioamide proton allows for base-catalyzed deprotonation during cyclization. |

Structural Causality: The Ortho-Disubstitution Effect

The 2-chloro-6-methylphenyl moiety is a classic "ortho-disubstituted" system. The bulky chlorine atom and the methyl group create severe steric hindrance, restricting the free rotation of the C(aryl)-N bond (atropisomerism).

-

Electronic Isolation: This steric clash forces the cyanothioformamide plane to sit nearly perpendicular to the aromatic ring. Consequently, the delocalization of the nitrogen lone pair into the aromatic π-system is completely disrupted. This electronic isolation significantly increases the nucleophilicity of the thioamide sulfur and nitrogen, making the compound highly reactive toward electrophiles.

-

Target Specificity: In biological systems, this locked, non-planar conformation often enhances target specificity by perfectly slotting into deep, narrow hydrophobic pockets of enzymes or receptors, a principle widely exploited in agrochemical design.

Synthetic Utility: The Cyanothioformamide as a Bifunctional Hub

Cyanothioformanilides are prized for their ability to undergo diverse ring-closure reactions. The presence of adjacent active thione and cyano groups allows the molecule to act as both a nucleophile and an electrophile, depending on the reaction conditions.

Divergent synthetic pathways of N-(2-Chloro-6-methylphenyl)cyanothioformamide into bioactive heterocycles.

-

1,2,3-Dithiazole Synthesis: Reaction with sulfur dichloride (SCl₂) yields N-aryl-5H-1,2,3-dithiazol-5-imines. These compounds exhibit potent antifungal and herbicidal activities[2].

-

2-Cyanobenzothiazole Synthesis: Through a palladium-catalyzed and copper-assisted C-H functionalization/intramolecular C-S bond formation, the compound cyclizes to form highly substituted benzothiazoles, which are critical in the design of molecular probes and kinase inhibitors[3].

-

Imidazolidine Synthesis: Cycloaddition with aryl isocyanates in the presence of a triethylamine catalyst yields imidazolidineiminothiones, scaffolds known for their anticancer and antibacterial properties[4].

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide via Appel Salt

This method utilizes 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to convert the starting aniline into the target cyanothioformamide via a base-mediated fragmentation[5].

Workflow for the synthesis of cyanothioformamides using Appel salt and DBU fragmentation.

Step-by-Step Methodology:

-

Condensation: Dissolve 2-chloro-6-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add pyridine (2.0 equiv) as an acid scavenger.

-

Appel Salt Addition: Portion-wise, add Appel salt (1.1 equiv) to the stirring solution at room temperature.

-

Causality: Appel salt is highly moisture-sensitive; portion-wise addition prevents thermal runaway and degradation.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 80:20). The primary amine spot will disappear, replaced by a brightly colored (often orange/red) iminodithiazole intermediate.

-

-

Base-Mediated Fragmentation: Isolate the intermediate, redissolve in anhydrous DCM, and cool to -5 °C using an ice/salt bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).

-

Causality: DBU acts as a strong, non-nucleophilic base that triggers the ring-opening fragmentation of the dithiazole, extruding sulfur and forming the cyano group. Low temperatures prevent the over-reaction into isothiocyanates[5].

-

-

Workup & Purification: Quench with cold 1M HCl to neutralize excess DBU. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo. Purify via recrystallization from a benzene/hexane mixture to yield the pure N-(2-chloro-6-methylphenyl)cyanothioformamide as a crystalline solid.

Protocol B: Synthesis of 1,2,3-Dithiazole Fungicide Analogues

This protocol details the conversion of the cyanothioformamide into a bioactive 1,2,3-dithiazole[6].

Step-by-Step Methodology:

-

Preparation: Dissolve N-(2-chloro-6-methylphenyl)cyanothioformamide (1.0 equiv) in anhydrous dimethoxyethane (DME).

-

SCl₂ Reaction: In a separate flask, cool a solution of sulfur dichloride (SCl₂, 1.1 equiv) in DME to 0 °C. Add the cyanothioformamide solution dropwise over 40 minutes.

-

Causality: SCl₂ is a highly reactive, toxic electrophile. Dropwise addition controls the exothermic reaction and prevents the formation of polymeric sulfur byproducts.

-

-

Catalysis: Add a catalytic amount of tetraethylammonium chloride (0.05 equiv) and a few drops of dimethylformamide (DMF).

-

Causality: The quaternary ammonium salt and DMF act as phase-transfer and nucleophilic catalysts, respectively, accelerating the cyclization of the intermediate sulfenyl chloride into the dithiazolium ring.

-

-

Isolation: Stir the mixture for 24 hours at room temperature. The resulting 1,2,3-dithiazole hydrochloride salt will precipitate. Filter, wash with cold hexane, and neutralize with a mild base (e.g., NaHCO₃) to obtain the free dithiazole base.

-

Self-Validation Check: LC-MS analysis should show the disappearance of the m/z 210 peak and the appearance of the cyclized product mass, confirming the C-S-S-N ring formation.

-

Biological Applications & Drug Discovery Potential

The derivatives synthesized from N-(2-chloro-6-methylphenyl)cyanothioformamide have profound implications in both agriculture and medicine:

-

Antimicrobial and Antifungal Agents: The 1,2,3-dithiazole derivatives act as potent inhibitors of fungal pathogens (e.g., Botrytis cinerea). The mechanism often involves the disruption of cellular respiration and the inhibition of melanin biosynthesis in fungi[2]. The 2-chloro-6-methyl substitution enhances the lipophilicity of the molecule, allowing for superior penetration through the fungal cell wall.

-

Anticancer Therapeutics: Imidazolidineiminothiones synthesized via the cycloaddition of cyanothioformamides with isocyanates have demonstrated significant cytotoxicity against various human cancer cell lines. The rigid, planar nature of the resulting heterocycle allows for DNA intercalation or kinase active-site binding[7].

Safety, Handling, and Storage

-

Toxicity: As a cyano- and thio-containing compound, it should be treated as highly toxic if ingested or inhaled. It may release toxic fumes (hydrogen cyanide, sulfur oxides, nitrogen oxides) upon thermal decomposition.

-

Handling: All synthetic manipulations, especially those involving Appel salt or SCl₂, MUST be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

-

Storage: Store at -20 °C in a tightly sealed container, protected from light and moisture. The thioamide group can slowly oxidize to an amide or undergo hydrolysis if exposed to ambient humidity over prolonged periods.

References

- PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S). Université du Luxembourg.

- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI.

- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. National Institutes of Health (NIH) / PMC.

- The Synthesis of 2-Cyano-cyanothioformanilides from 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)benzonitriles Using DBU. Thieme Connect.

- Utilization of cyanothioformamides in the syntheses of various types of imidazole derivatives. ResearchGate.

- US Patent 4059590A - Certain 4-halo-5-aryl-1,2,3-dithiazole compounds and their preparation. Google Patents.

- Synthesis and anticancer evaluation of imidazolidine derivatives. Taylor & Francis.

Sources

- 1. PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. US4059590A - Certain 4-halo-5-aryl-1,2,3-dithiazole compounds and their preparation - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Technical Whitepaper: N-(2-Chloro-6-methylphenyl)cyanothioformamide (CAS: 4953-72-4) in Heterocyclic Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the efficient assembly of complex nitrogen-sulfur heterocycles is paramount. N-(2-Chloro-6-methylphenyl)cyanothioformamide , identified by CAS Number 4953-72-4 [1], serves as a highly versatile, ambidentate building block. This technical guide explores the physicochemical profile, mechanistic reactivity, and validated experimental workflows for utilizing this compound in the synthesis of bioactive molecules, particularly imidazoles and thiadiazoles[2].

Unlike traditional mono-functional precursors, the unique juxtaposition of a thioamide and a cyano group in this molecule allows it to function as a dynamic synthon, capable of undergoing diverse ring-closure reactions with both electrophiles and nucleophiles[3].

Physicochemical Profiling & Structural Analysis

The structural architecture of N-(2-Chloro-6-methylphenyl)cyanothioformamide dictates its behavior in synthetic pathways. The 2-chloro-6-methylphenyl ring provides critical steric hindrance and lipophilicity—traits highly sought after in drug design to enhance membrane permeability and target-site docking.

The quantitative physicochemical parameters of the compound are summarized below to guide solvent selection and reaction conditions[1],[4].

Table 1: Physicochemical Profile of CAS 4953-72-4

| Property | Value |

| CAS Number | 4953-72-4 |

| Molecular Formula | C9H7ClN2S |

| Molecular Weight | 210.687 g/mol |

| Melting Point | 120 °C |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ |

| pKa (Predicted) | 7.80 ± 0.70 |

Note: The predicted pKa of 7.80 indicates that the thioamide nitrogen can be readily deprotonated by mild organic bases (such as triethylamine), a critical step for initiating nucleophilic cascade reactions.

Mechanistic Pathways: The Reactivity of N-Arylcyanothioformamides

The synthetic utility of N-arylcyanothioformamides stems from their poly-electrophilic and poly-nucleophilic centers[2].

-

The Thioamide Sulfur: Acts as a soft nucleophile, readily attacking hard electrophilic centers.

-

The Thioamide Nitrogen: Upon deprotonation, it becomes a potent hard nucleophile.

-

The Cyano Carbon: Serves as a highly electrophilic center, susceptible to attack by exogenous nucleophiles like hydrazines.

When reacted with electrophiles such as isocyanates, the compound undergoes a rapid ring-closure to produce imidazolidineiminothione derivatives[3]. Conversely, reactions with nucleophiles yield thiadiazoles or triazoles[2].

Reactivity profile and structural logic of N-arylcyanothioformamides.

Experimental Protocols: Synthesis and Cyclization Workflows

To demonstrate the practical application of CAS 4953-72-4, the following protocol details the synthesis of 5-imino-4-thioxo-2-imidazolidinones via reaction with aryl isocyanates[5].

Causality in Experimental Design

-

Solvent Choice (Diethyl Ether): Ether is chosen not arbitrarily, but for thermodynamic driving force. While the starting materials are soluble in ether, the resulting highly polar imidazolidineiminothione is insoluble. This immediate precipitation drives the reaction equilibrium entirely to the right, ensuring high yields and negating the need for complex column chromatography.

-

Catalyst (Triethylamine - TEA): TEA is utilized to deprotonate the thioamide nitrogen (exploiting its pKa of ~7.80), exponentially increasing its nucleophilicity to attack the isocyanate carbon[3].

Self-validating experimental workflow for imidazolidineiminothione synthesis.

Step-by-Step Methodology (Self-Validating System)

-

Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of N-(2-Chloro-6-methylphenyl)cyanothioformamide in 15 mL of anhydrous diethyl ether.

-

Electrophile Addition: Slowly add 1.0 mmol of the chosen aryl isocyanate dropwise to the stirring solution at room temperature.

-

Catalysis: Add 3-5 drops of anhydrous triethylamine (TEA) to the mixture.

-

Reaction Monitoring (Validation Checkpoint 1): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is deemed complete when the distinct yellow spot of the cyanothioformamide starting material completely disappears (typically 2-4 hours).

-

Isolation: As the reaction progresses, the product will precipitate as a solid. Filter the precipitate under vacuum and wash thoroughly with cold diethyl ether (2 x 5 mL) to remove unreacted isocyanate and TEA.

-

Spectroscopic Validation (Validation Checkpoint 2): Perform FT-IR spectroscopy on the crude solid. The disappearance of the sharp cyano stretch (

2200 cm⁻¹) and the emergence of imine (C=N) and thione (C=S) stretches confirm successful ring closure[2]. -

Purification: Recrystallize the crude product from absolute ethanol to achieve analytical purity.

Applications in Bioactive Molecule Development

The heterocycles derived from N-(2-Chloro-6-methylphenyl)cyanothioformamide are not merely synthetic curiosities; they are potent pharmacophores. Imidazolidine derivatives synthesized via this route have demonstrated significant antibacterial and antifungal activities, often exhibiting efficacy comparable to commercial agents like ketoconazole against S. cerevisiae[2].

Furthermore, the adjacent thione and imino functional groups in the resulting 4,5-positions of the imidazole ring remain reactive, allowing for subsequent derivatizations into bis-heterocycles or complex hydrazones[3].

Table 2: Comparative Yields of Heterocyclic Derivatives via Cyclization

| Reagent (Electrophile/Nucleophile) | Resulting Heterocycle | Typical Yield (%) | Primary Bioactivity |

| Aryl Isocyanates | 5-Imino-4-thioxo-2-imidazolidinones | 77 - 90% | Antibacterial / Antifungal |

| Hydrazine Derivatives | 1,3,4-Thiadiazoles | 65 - 85% | Broad-spectrum Pharmacological |

| o-Phenylenediamine | Benzimidazole Derivatives | 70 - 80% | Antiviral / Anticancer |

By leveraging the precise reactivity of CAS 4953-72-4, drug development professionals can rapidly generate diverse libraries of nitrogen-sulfur heterocycles, accelerating the discovery of novel therapeutics.

References

-

Title: 6-chloro-n,n-dimethylnicotinamide | Sigma-Aldrich: N-(2-CHLORO-6-METHYLPHENYL)CYANOTHIOFORMAMIDE Source: sigmaaldrich.com URL: 1

-

Title: N-(2-CHLORO-6-METHYLPHENYL)CYANOTHIOFORMAMIDE Source: chemicalbook.com URL: 4

-

Title: N‐Arylcyanothioformamides: Preparation Methods and Application in the Synthesis of Bioactive Molecules Source: researchgate.net URL: 2

-

Title: Reactions of isocyanates with 1-cyanothioformanilide | The Journal of Organic Chemistry Source: acs.org URL: 5

-

Title: Utilization of cyanothioformamides in the syntheses of various types of imidazole derivatives Source: researchgate.net URL: 3

Sources

N-(2-Chloro-6-methylphenyl)cyanothioformamide molecular weight and formula

[1][2][3]

Executive Summary

N-(2-Chloro-6-methylphenyl)cyanothioformamide (CAS: 4953-72-4) is a specialized organosulfur building block used primarily in the synthesis of bioactive heterocycles.[1][2] Characterized by its cyanothioformamide core (

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties[6][7][8][9][10][11][12][13][14]

The molecule comprises a thioformamide core substituted with a cyano group and a sterically hindered 2-chloro-6-methylphenyl ring. The steric bulk of the ortho-substituents (Cl, Me) significantly influences its rotational barriers and reactivity in cyclization protocols.

Key Data Table[14][15][16][17]

| Property | Value |

| Chemical Name | N-(2-Chloro-6-methylphenyl)cyanothioformamide |

| CAS Number | 4953-72-4 |

| Molecular Formula | |

| Molecular Weight | 210.68 g/mol |

| Monoisotopic Mass | 210.0018 Da |

| Synonyms | N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide; Cyanothioformanilide derivative |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the reactive thioamide and cyano functionalities flanked by the ortho-substituted aromatic ring.

Figure 1: Structural connectivity of N-(2-Chloro-6-methylphenyl)cyanothioformamide showing key functional groups.

Synthetic Protocols

The synthesis of N-aryl cyanothioformamides typically avoids harsh conditions to preserve the sensitive thioamide moiety. The most robust method involves the thiolysis of isothiocyanates with cyanide nucleophiles.

Method A: Isothiocyanate-Cyanide Addition (Recommended)

This protocol is favored for its high yield and operational simplicity. It exploits the electrophilicity of the isothiocyanate carbon.

Reaction Scheme:

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 2-chloro-6-methylphenyl isothiocyanate (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v).

-

Reagent Addition: Add Potassium Cyanide (KCN) (1.1 equiv) in a single portion. Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidotes available.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. The solution typically changes color (often yellow to orange) as the thioamide forms.

-

Quenching: Dilute the reaction mixture with cold water.

-

Isolation: Acidify carefully with dilute HCl (to pH ~4-5) to precipitate the product. Note: Do not acidify strongly in the presence of excess cyanide to avoid HCN evolution.

-

Purification: Filter the solid precipitate, wash with water, and recrystallize from Ethanol/Dichloromethane if necessary.

Method B: Appel Salt Route (Alternative)

-

React 2-chloro-6-methylaniline with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride).

-

Treat the resulting imino-dithiazole intermediate with base (e.g., DBU) to ring-open and yield the cyanothioformamide.

Applications in Drug Discovery & Heterocycle Synthesis[9][18]

N-(2-Chloro-6-methylphenyl)cyanothioformamide is a versatile "C-N-S" synthon. Its primary utility lies in its ability to undergo intramolecular cyclizations to form fused heterocycles.

Synthesis of 2-Cyanobenzothiazoles

These derivatives are structural analogs of Firefly Luciferin and are critical for bioluminescence assays and imaging probes.

-

Mechanism: Palladium-catalyzed or oxidant-mediated (e.g.,

/DMSO) C-H functionalization. -

Pathway: The thioamide sulfur attacks the ortho-position of the phenyl ring (displacing H or Cl) to close the benzothiazole ring.

Synthesis of Imidazolidineiminodithiones

Reaction with isothiocyanates or isocyanates yields highly functionalized imidazolidine rings, which are screened for antifungal and antibacterial activity.

Experimental Workflow Diagram

Figure 2: Synthetic workflow from aniline precursor to bioactive heterocycles.

Analytical Characterization (Expected Data)

To validate the synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide, researchers should look for the following diagnostic signals:

-

IR Spectroscopy:

- (Cyano): Distinct weak-to-medium band at ~2200–2230 cm⁻¹ .

- (Amide): Broad band at 3150–3250 cm⁻¹ .

- (Thioamide): Strong bands in the fingerprint region (1000–1200 cm⁻¹ ).

-

¹H NMR (DMSO-d₆):

-

NH Proton: A broad singlet typically downfield at

11.0–12.5 ppm (exchangeable with D₂O). -

Aromatic Protons: Multiplet at

7.1–7.5 ppm (3H integration). -

Methyl Group: Singlet at

2.1–2.3 ppm .

-

-

Mass Spectrometry (ESI/APCI):

Safety & Handling Protocols

Hazard Identification:

-

Cyanide Release: In acidic media, this compound (and its synthetic precursors) can release Hydrogen Cyanide (HCN). Never mix with strong acids without proper ventilation.

-

Skin Sensitization: Thioamides are potent skin irritants and potential sensitizers.[6]

Handling Requirements:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH >10 before disposal.

References

-

Sigma-Aldrich. N-(2-Chloro-6-methylphenyl)cyanothioformamide Product Specification. Link

-

PubChem. N-(2-chloro-6-methylphenyl)cyanothioformamide (Compound Summary). National Library of Medicine.[7] Link

-

Moussa, Z. et al. (2020). N-Arylcyanothioformamides: Preparation Methods and Application in the Synthesis of Bioactive Molecules. ResearchGate. Link

-

Al-Mousawi, S. et al. (2022).[8] Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances. Link

Sources

- 1. N-(2-CHLORO-6-METHYLPHENYL)CYANOTHIOFORMAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-chloro-n,n-dimethylnicotinamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 17452-12-9 (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 93103-18-5 (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CID 101429922 | C9H7 | CID 101429922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chemical Safety & Handling Architecture: N-(2-Chloro-6-methylphenyl)cyanothioformamide

This technical guide provides a comprehensive safety and handling architecture for N-(2-Chloro-6-methylphenyl)cyanothioformamide , a specialized reagent used in the synthesis of heterocycles and kinase inhibitor fragments.[1]

Version: 2.0 | Status: Active Research Reagent CAS Registry Number: 4953-72-4[1]

Executive Summary & Compound Dossier

N-(2-Chloro-6-methylphenyl)cyanothioformamide is a bifunctional building block characterized by an electron-deficient cyanothioformamide moiety attached to a sterically hindered aniline derivative.[1][2] It is primarily utilized in Fragment-Based Drug Discovery (FBDD) for synthesizing benzothiazoles and thiazole-based kinase inhibitors (e.g., analogs of Dasatinib intermediates).[1]

Unlike standard reagents, this compound possesses a "latent" toxicity profile. While often classified as a standard irritant, its cyanothioformamide (

Physicochemical Profile

| Property | Specification | Operational Note |

| Molecular Formula | High nitrogen/sulfur content implies decomposition risks.[1][3] | |

| Molecular Weight | 210.68 g/mol | Suitable for fragment libraries (<300 Da). |

| Appearance | Solid (White to Pale Yellow) | Discoloration to orange/brown indicates oxidative degradation. |

| Solubility | DMSO, DMF, Chloroform | Hydrophobic. Poor solubility in water; do not use aqueous waste streams without treatment. |

| Melting Point | 140–145 °C (Est.) | Verify specific lot COA. Decomposition often precedes boiling. |

Hazard Identification: The Mechanistic View

Standard SDSs often list "Acute Toxicity" without context. As researchers, we must understand the causality of the hazard to mitigate it effectively.

Structural Hazard Map

The molecule contains three distinct zones of reactivity that dictate its safety profile.

Figure 1: Structural Hazard Decomposition.[1] The cyanothioformamide group is the primary source of acute chemical risk (HCN/H2S), while the aniline core presents chronic biological toxicity.[1]

The "Hidden" Cyanide Risk

The cyano group is activated by the adjacent thione (

-

Mechanism:

(Slow Hydrolysis)[1] -

Implication: Old bottles stored in humid conditions may have pressurized HCN in the headspace. Always open in a fume hood.

Operational Protocols: Handling & Storage[4][5][6][7][8][9]

Storage Architecture[1]

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket required. Moisture sensitivity is the primary degradation pathway.

-

Segregation: Store away from Acids (HCN generation risk) and Strong Oxidizers (exothermic sulfur oxidation).

Exposure Response Decision Tree

This protocol validates the response to potential exposure, distinguishing between minor irritation and systemic toxicity.

Figure 2: Emergency Response Logic. Note the specific check for cyanosis (blue lips), which indicates aniline-induced methemoglobinemia or cyanide inhibition of cytochrome c oxidase.[1]

Experimental Workflow: Safe Synthesis & Quenching

Scenario: Using N-(2-Chloro-6-methylphenyl)cyanothioformamide to synthesize a benzothiazole scaffold via radical cyclization.

Preparation (Pre-Reaction)[1]

-

Weighing: Must be performed in a Chemical Fume Hood or Glovebox . Do not weigh on an open bench.

-

Solvent Selection: Use anhydrous solvents (DCM, DMF) to prevent hydrolysis.

-

PPE: Double nitrile gloves, lab coat, and safety glasses. A portable HCN monitor is recommended if scaling up (>5g).

Reaction Monitoring

-

TLC Warning: Do not acidify TLC dips. Use UV visualization or basic stains (e.g., KMnO4). Acidic stains (Vanillin/H2SO4) can generate HCN traces on the plate.

Waste Disposal & Quenching (Self-Validating Protocol)

Objective: Destroy both the cyanide potential and the thione moiety before disposal.

-

Reagent: Alkaline Bleach Solution (10% NaOCl + 1M NaOH).

-

Protocol:

-

Dilute the reaction waste with an organic solvent (e.g., Toluene).

-

Slowly add the Alkaline Bleach solution with vigorous stirring.

-

Validation: Test the aqueous layer with a starch-iodide paper (should turn blue, indicating excess oxidant) and a Merckoquant Cyanide strip (should be negative).[1]

-

Disposal: Dispose of as halogenated organic waste (due to the Chloro-aryl group).

-

References

-

PubChem. (n.d.). N-(2-chloro-6-methylphenyl)cyanothioformamide (Compound).[1][3] National Library of Medicine. Retrieved March 7, 2026, from [Link][1]

-

Castanheiro, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Molecules, 27(23). Retrieved March 7, 2026, from [Link][1]

-

CoreSyn. (n.d.). Product Information: CAS 302964-08-5 (Related Dasatinib Intermediate).[1][4][5][6] Retrieved March 7, 2026, from [Link][1]

Sources

- 1. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 6. 302964-08-5,N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide_CoreSyn [coresyn.com]

role of N-(2-Chloro-6-methylphenyl)cyanothioformamide in Tianeptine synthesis

This technical guide provides an in-depth analysis of N-(2-Chloro-6-methylphenyl)cyanothioformamide and its relationship to Tianeptine synthesis.

Executive Summary: The Divergent Pathways of 2-Chloro-6-methylaniline

In the landscape of pharmaceutical synthesis, 2-Chloro-6-methylaniline serves as a critical "parent" scaffold for multiple drug classes. While it is the primary starting material for the antidepressant Tianeptine , the specific derivative N-(2-Chloro-6-methylphenyl)cyanothioformamide (CAS: 4953-72-4) is not a standard intermediate in the industrial production of Tianeptine.

Instead, this cyanothioformamide derivative is a specialized intermediate typically employed in the synthesis of thiazole-based kinase inhibitors (e.g., Dasatinib analogs) or imidazole heterocycles. This guide elucidates the chemical divergence between the sulfonamide-based route required for Tianeptine and the thioamide-based route that generates the cyanothioformamide, providing a comprehensive technical correction and detailed protocols for both pathways.

Chemical Identity & Synthesis of the Cyanothioformamide

N-(2-Chloro-6-methylphenyl)cyanothioformamide is a functionalized thioamide capable of undergoing cyclization with electrophiles to form nitrogen-sulfur heterocycles.

Mechanistic Pathway

The synthesis proceeds via the activation of 2-Chloro-6-methylaniline to its isothiocyanate, followed by cyanation.

-

Isothiocyanate Formation: The aniline reacts with thiophosgene (

) or carbon disulfide ( -

Cyanation: The isothiocyanate undergoes nucleophilic addition with a cyanide source (e.g., KCN) to yield the cyanothioformamide.

Experimental Protocol: Synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide

Note: This protocol is a generalized high-purity synthesis adaptation.

-

Reagents: 2-Chloro-6-methylaniline (1.0 eq), Thiophosgene (1.1 eq), KCN (1.2 eq), Dichloromethane (DCM), Water, NaHCO3.

-

Step 1 (Isothiocyanate):

-

Dissolve 2-Chloro-6-methylaniline in DCM at 0°C.

-

Add saturated aqueous NaHCO3.

-

Dropwise add thiophosgene over 30 mins.

-

Stir vigorously for 2 hours at RT.

-

Separate organic phase, wash with water, dry over MgSO4, and concentrate to yield the isothiocyanate oil.

-

-

Step 2 (Cyanothioformamide):

-

Dissolve the crude isothiocyanate in Acetonitrile/Water (10:1).

-

Add KCN (Caution: Toxic) at 0°C.

-

Stir for 4-6 hours. The mixture will darken as the thioamide forms.

-

Acidify carefully with dilute HCl to precipitate the product.

-

Recrystallize from Ethanol to obtain yellow crystalline solid.

-

The Role in Tianeptine Synthesis: A Critical Distinction

Tianeptine is a dibenzothiazepine derivative (specifically, 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid). Its core structure relies on a sulfonamide bridge, not a thioamide or thiazole ring.

Why the Cyanothioformamide is Excluded

-

Oxidation State Mismatch: Tianeptine requires a sulfur atom in the

oxidation state (Sulfone, -

Structural Mismatch: The cyanothioformamide is designed to close into 5-membered rings (thiazoles/imidazoles). Tianeptine requires a 7-membered ring closure (thiazepine) via Friedel-Crafts acylation.

The "Shared Parent" Phenomenon

The confusion often arises because both pathways start with 2-Chloro-6-methylaniline .

-

Pathway A (Tianeptine): Aniline

Sulfonamide -

Pathway B (Kinase Inhibitors): Aniline

Isothiocyanate

Standard Tianeptine Synthesis Protocol (The Validated Route)

To ensure this guide serves its technical purpose, we detail the actual industrial synthesis of the Tianeptine core, contrasting it with the cyanothioformamide route.

Core Formation: The Sulfonamide Route

Key Intermediate: 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide.

-

Step 1: Sulfonylation

-

Reactants: 2-Chloro-6-methylaniline + 2-Chlorosulfonylbenzoic acid ethyl ester.

-

Conditions: Anhydrous solvent (DCM or Toluene), Pyridine base, Reflux.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride sulfur.

-

Product: N-(2-chloro-6-methylphenyl)-2-(ethoxycarbonyl)benzenesulfonamide.

-

-

Step 2: Saponification & Activation

-

Hydrolysis of the ester to the acid, followed by conversion to the acid chloride using

.

-

-

Step 3: Friedel-Crafts Ring Closure

-

Catalyst:

or Polyphosphoric Acid (PPA). -

Mechanism: Intramolecular electrophilic aromatic substitution. The acyl chloride attacks the chloromethylphenyl ring to close the 7-membered ring.

-

Result: The tricyclic ketone core.[2]

-

-

Step 4: Side Chain Attachment

-

Reduction of the ketone to the alcohol/chloride and substitution with 7-Aminoheptanoic acid ethyl ester .

-

Comparative Visualization of Pathways

The following diagram illustrates the divergence at the starting material, highlighting why the cyanothioformamide leads to a different chemical space (heterocycles) compared to Tianeptine (tricyclic sulfonamides).

Figure 1: Divergent synthesis pathways from 2-Chloro-6-methylaniline. The green path represents the standard Tianeptine synthesis, while the red path leads to the Cyanothioformamide intermediate used for distinct heterocycles.

Technical Data Summary

| Feature | Tianeptine Intermediate (Standard) | N-(2-Chloro-6-methylphenyl)cyanothioformamide |

| Key Functional Group | Sulfonamide ( | Cyanothioformamide ( |

| Oxidation State (S) | ||

| Ring System Target | Dibenzo[c,f][1,2]thiazepine (7-membered) | Thiazole / Imidazole (5-membered) |

| Reactivity | Electrophilic Aromatic Substitution | Cyclocondensation / Dipolar Cycloaddition |

| Primary Application | Tianeptine Synthesis | Dasatinib Analogs / Heterocycle R&D |

References

-

Standard Tianeptine Synthesis

-

Cyanothioformamide Chemistry

-

Source: El-Sharief, A. M., et al. (2002).[4] "Reactions of cyanothioformamides with binucleophiles." Heteroatom Chemistry.

- Context: Details the reactivity of cyanothioformamides in forming heterocycles like imidazoles and thiazoles.

-

-

2-Chloro-6-methylaniline Applications

- Source: ChemicalBook & PubChem D

- Context: Verifies the compound as a shared starting material for both Tianeptine and kinase inhibitors.

Sources

literature review of N-aryl cyanothioformamide compounds

An In-Depth Technical Guide to N-Aryl Cyanothioformamides: Synthesis, Reactivity, and Therapeutic Potential

Abstract

N-aryl cyanothioformamides, a unique class of organic compounds characterized by the R-NH-C(S)-CN scaffold, have emerged as exceptionally versatile building blocks in modern synthetic and medicinal chemistry. Their distinct molecular architecture, featuring both nucleophilic thioamide and electrophilic cyano functionalities, enables a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of these compounds. We delve into established synthetic protocols, explore their reactivity in key transformations such as intramolecular cyclizations, and highlight their role as precursors to a diverse range of biologically active heterocyclic systems. Particular emphasis is placed on their application in drug discovery, with documented anticancer, antimicrobial, and anti-inflammatory activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility and therapeutic potential of N-aryl cyanothioformamides.

Introduction: The Versatile Scaffold

N-aryl cyanothioformamides are organic reagents that have garnered significant interest since their initial discovery.[1] Their value lies in their dual reactivity, which makes them powerful intermediates for constructing complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.[1][2] These reagents offer several advantages in synthesis, including straightforward, often one-step preparation, high yields without the need for chromatographic purification, and the use of equimolar reactants, which aligns with the principles of atom economy and green chemistry.[1]

The applications of N-aryl cyanothioformamides are extensive, ranging from the synthesis of potent anticancer and antimicrobial agents to the creation of novel materials like luciferin analogues for bioluminescence imaging.[1][3] Their ability to participate in cyclization reactions has led to the development of otherwise inaccessible bioactive molecules, including imidazolidineiminothiones, thiadiazoles, and notably, 2-cyanobenzothiazoles—a privileged scaffold in medicinal chemistry.[1][3][4] This guide will explore the fundamental chemistry and pharmacology that make N-aryl cyanothioformamides a cornerstone for innovation in drug development.

Synthesis and Chemical Properties

The synthetic accessibility and unique chemical nature of N-aryl cyanothioformamides are central to their utility.

Synthetic Methodologies

Two primary, highly efficient routes are commonly employed for the synthesis of N-aryl cyanothioformamides.

Method A: From Aryl Isothiocyanates This is a direct and robust one-step method involving the reaction of commercially available aryl isothiocyanates with a cyanide source, typically potassium cyanide (KCN), in an aqueous ethanol solution.[5][6] This approach is scalable and generally provides good to excellent yields of the desired product.[6]

Method B: From Anilines via Appel Salt A versatile two-step procedure allows for the synthesis from a wider range of starting anilines.[3]

-

Step 1: The substituted aniline is first condensed with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of a base like pyridine to form an intermediate N-arylimino-1,2,3-dithiazole.

-

Step 2: This intermediate is then treated with a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which induces ring opening and rearrangement to yield the final N-aryl cyanothioformamide.[3]

Caption: General workflow for synthesizing N-aryl cyanothioformamides from anilines.

Structural Properties and Tautomerism

N-aryl cyanothioformamides possess a planar structure and can exist in tautomeric forms, primarily the thioamide and thioimidic acid forms. X-ray diffraction analysis has confirmed the predominance of the thioamide tautomer in the solid state.[1][7] This structural feature is critical as it influences the compound's reactivity in subsequent reactions.

Caption: Tautomeric equilibrium in N-aryl cyanothioformamides.

Chemical Reactivity

The reactivity of N-aryl cyanothioformamides is dominated by the interplay between the nucleophilic sulfur and nitrogen atoms and the electrophilic cyano group.

-

Conversion to N-Aryl Cyanoformamides: The thione group can be readily oxidized to a carbonyl group using systems like Iodine-DMSO, converting N-aryl cyanothioformamides into their N-aryl cyanoformamide analogues.[5][6] Cyanoformamides are also valuable synthetic intermediates.[6]

-

Cyclization Reactions: This is arguably the most significant application. These compounds are excellent precursors for forming heterocyclic rings. A prominent example is the palladium-catalyzed, copper-assisted intramolecular C-H functionalization/C-S bond formation to produce 2-cyanobenzothiazoles.[3][8] This reaction proceeds with high regioselectivity, yielding valuable building blocks for drug discovery.[3]

-

Reactions with Isocyanates and Isothiocyanates: They react regioselectively with isocyanates and isothiocyanates to form highly substituted and bioactive five-membered heterocycles, such as 5-imino-4-thioxo-2-imidazolidinones and imidazolidineiminodithiones, respectively.[1][7]

Biological Activities and Drug Development Applications

The true power of the N-aryl cyanothioformamide scaffold is realized in the biological activity of the molecules derived from it. These compounds are not only bioactive in their own right but also serve as key intermediates for a plethora of therapeutic agents.[7]

Anticancer Activity

Derivatives of N-aryl cyanothioformamides have shown significant potential as anticancer agents.[1][3]

-

Benzothiazoles: The 2-cyanobenzothiazole core, readily synthesized from N-aryl cyanothioformamides, is a well-established pharmacophore in oncology.[3] The biological activity of these benzothiazoles is highly dependent on the nature and position of substituents on the aromatic ring.[3]

-

Imidazolidineiminothiones: These compounds, formed from the reaction with isocyanates, have demonstrated antitumor properties.[1][4]

-

Quinazolines: Quinazoline derivatives synthesized using cyanothioformamide chemistry have been found to be more potent than the standard drug Vinblastine against liver (HepG2) and breast (MCF-7) cancer cell lines.[1]

Antimicrobial and Antifungal Activities

The scaffold is a reliable source of potent antimicrobial agents.

-

Imidazolidine Derivatives: 1,3-Disubstituted-4-thioxoimidazolidin-2-ones have shown significant antibacterial and antifungal activities. Some derivatives exhibit antifungal activity against S. cerevisiae with MIC values ranging from 1–10 µg/mL.[1]

-

Thiadiazoles: The reaction of N-aryl cyanothioformamides with hydrazonoyl chlorides produces 5-arylimino-1,3,4-thiadiazole derivatives, a class of heterocycles known for its broad spectrum of pharmacological activities, including antimicrobial effects.[1]

Anti-inflammatory Activity (COX Inhibition)

Certain heterocyclic derivatives have been investigated as anti-inflammatory agents. Specifically, some compounds have shown potent and selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme.[1] For example, some derivatives exhibited IC₅₀ values for COX-2 in the nanomolar range (as low as 0.001 x 10⁻³ µM), far exceeding the potency of reference drugs.[1] This makes them promising candidates for the development of next-generation NSAIDs with potentially fewer gastrointestinal side effects.

| Compound Class | Target/Activity | Potency (Example) | Reference |

| Quinazoline Derivatives | Anticancer (HepG2, MCF-7) | More potent than Vinblastine | [1] |

| Imidazole Derivatives | Antifungal (S. cerevisiae) | MIC = 1–10 µg/mL | [1] |

| Thioxoimidazolidinones | Anti-inflammatory (COX-2) | IC₅₀ = 0.001 x 10⁻³ µM | [1] |

| 2-Cyanobenzothiazoles | Anticancer Precursor | Yields up to 75% | [3] |

Table 1: Summary of Biological Activities of Selected N-Aryl Cyanothioformamide Derivatives.

Other Applications

The utility of these compounds extends beyond traditional therapeutics. They have been patented for use as herbicides and pesticides.[1] Furthermore, their role in synthesizing 6-methoxybenzothiazole-2-carbonitrile provides a key intermediate for accessing luciferin derivatives used in bioluminescence imaging and diagnostics.[1][3]

Key Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, detailing synthesis, purification, and characterization.

Protocol: Synthesis of N-(4-methylphenyl)cyanothioformamide (3a)

This protocol is adapted from the two-step method described by Plé et al.[3] It demonstrates the synthesis of a representative N-aryl cyanothioformamide starting from p-toluidine.

Materials:

-

p-Toluidine (1a)

-

4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Standard glassware for organic synthesis

Procedure:

-

Step 1: Formation of the Dithiazole Intermediate (2a)

-

To a solution of p-toluidine (1a) in anhydrous DCM, add pyridine (2.0 equivalents) and stir at room temperature.

-

Slowly add Appel salt (1.1 equivalents) portion-wise to the solution.

-

Continue stirring at room temperature for 1 hour. The reaction progress can be monitored by TLC.

-

-

Step 2: Conversion to Cyanothioformamide (3a)

-

To the reaction mixture from Step 1, add DBU (3.0 equivalents) at room temperature.

-

Stir the mixture for 15 minutes. A color change is typically observed.

-

-

Work-up and Purification:

-

Quench the reaction with the addition of water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(4-methylphenyl)cyanothioformamide (3a) as a solid. Causality: Pyridine acts as a base to neutralize the HCl generated during the condensation with Appel salt. DBU is a strong, non-nucleophilic base chosen specifically to induce the ring-opening and rearrangement of the dithiazole intermediate without competing in unwanted side reactions.

-

Protocol: Synthesis of 6-methylbenzo[d]thiazole-2-carbonitrile (4a)

This protocol describes the Pd/Cu-catalyzed intramolecular cyclization of the previously synthesized N-aryl cyanothioformamide.[3]

Materials:

-

N-(4-methylphenyl)cyanothioformamide (3a)

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) iodide (CuI)

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine N-(4-methylphenyl)cyanothioformamide (3a) (1.0 equivalent), PdCl₂ (20 mol%), CuI (50 mol%), and KI (2.0 equivalents).

-

-

Solvent and Reaction Conditions:

-

Add a 1:1 mixture of DMSO/DMF to achieve a final substrate concentration of 0.025 M.

-

Heat the reaction mixture to 120 °C in the presence of air.

-

Maintain the temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the residue by column chromatography to afford the product 6-methylbenzo[d]thiazole-2-carbonitrile (4a). Causality: The Pd(II)/Cu(I) catalytic system is crucial for facilitating the C-H activation of the aryl ring and the subsequent intramolecular C-S bond formation. KI is used as an additive that has been shown to improve reaction yields, likely by facilitating the catalytic cycle.

-

Caption: Palladium/Copper-catalyzed synthesis of 2-cyanobenzothiazoles.

Future Perspectives and Conclusion

N-aryl cyanothioformamides have firmly established themselves as indispensable reagents in organic synthesis and medicinal chemistry. Their straightforward preparation and predictable reactivity allow for the efficient construction of diverse and complex molecular architectures. The broad spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—associated with their derivatives underscores their immense potential in drug discovery.

Future research will likely focus on expanding the substrate scope of known reactions, discovering novel transformations, and applying these methodologies to the synthesis of new drug candidates and natural products. The development of more sustainable, green synthetic protocols will also be a key area of investigation. As our understanding of disease pathways becomes more sophisticated, the versatility of the N-aryl cyanothioformamide scaffold will undoubtedly be harnessed to create targeted therapeutics with improved efficacy and safety profiles, solidifying its importance for years to come.

References

-

Plé, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8448. Available at: [Link]

-

Moussa, Z., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances, 12(11), 6133-6148. Available at: [Link]

-

Moussa, Z. (2020). N‐Arylcyanothioformamides: Preparation Methods and Application in the Synthesis of Bioactive Molecules. ChemistrySelect, 5(2), 505-529. Available at: [Link]

-

ResearchGate. (n.d.). Reactions of cyanothioformamides with maleimides under various reaction conditions.84. Available at: [Link]

-

ResearchGate. (n.d.). Cyclization reaction mechanism of cyanothioformamides 1 with carbonyl compounds.74. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic properties of some N‐arylcyanothioformamides.17. Available at: [Link]

-

Salem, M.A., et al. (2011). N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano-2(1H)-PyridinethIone, Chromene-3-Carbothioamide and Chromeno[3,4- c]Pyridinethione Derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 829-842. Available at: [Link]

-

Moussa, Z., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances, 12(11), 6133-6148. Available at: [Link]

-

Moussa, Z., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 29(17), 3953. Available at: [Link]

-

Plé, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8448. Available at: [Link]

-

Moallem, S.A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11, 496-499. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

High-Purity Tianeptine Intermediates: Technical Synthesis & Sourcing Guide

The following is an in-depth technical guide on the sourcing, synthesis, and quality control of high-purity Tianeptine intermediates.

Executive Summary

Tianeptine (Sodium/Free Acid) is an atypical tricyclic antidepressant (TCA) distinguished by its modulation of glutamatergic transmission rather than direct monoaminergic inhibition. For drug development professionals, the challenge in synthesizing or sourcing Tianeptine lies not in the final salification, but in the purity of its tricyclic core intermediates.

The "gas station heroin" stigma associated with unregulated tianeptine products has intensified regulatory scrutiny. Consequently, research-grade sourcing requires a rigorous chain of custody and impurity profiling that exceeds standard pharmacopeial requirements. This guide delineates the critical chemical precursors, the causality of specific impurity formations, and the validated landscape of suppliers for high-purity intermediates.

Chemical Architecture & Critical Intermediates

The synthesis of Tianeptine relies on the construction of a dibenzo[c,f][1,2]thiazepine core followed by the attachment of a heptanoic acid side chain. The purity of the final API is almost entirely dependent on the quality of three specific upstream intermediates.

The "Core" Intermediates

The following table summarizes the primary intermediates required for the dominant synthesis pathway (nucleophilic substitution).

| Intermediate Designation | Chemical Name | CAS Number | Role | Critical Quality Attribute (CQA) |

| Intermediate A (Ketone) | 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide | 26638-53-9 | Scaffold Precursor | Purity >99.0%; Absence of des-chloro analogs.[1] |

| Intermediate B (Alcohol) | 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine | 26723-60-4 | Reduced Intermediate | Residual Ketone <0.5% (Hard to remove later). |

| Intermediate C (Chloride) | 3,11-Dichloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepine | 26638-66-4 | Activated Electrophile | Moisture sensitivity; must be stored under inert gas. |

| Side Chain Reagent | Ethyl 7-aminoheptanoate (HCl or Free Base) | 2965-48-2 (HCl) | Nucleophile | Absence of Ethyl 7-bromoheptanoate (Impurity A). |

Synthesis Pathways & Impurity Causality[2]

To control quality, one must understand the reaction vectors. The dominant industrial route involves the activation of the tricyclic alcohol (Intermediate B) to a chloride (Intermediate C), which then undergoes nucleophilic attack by the amino-ester tail.

Impurity Origins[1]

-

Impurity A (Ethyl 7-bromoheptanoate): Carried over if the amino-ester tail was synthesized via amination of the bromo-ester. It is an alkylating agent and a genotoxic concern.

-

Impurity D (Imine Analog): Formed via oxidation of the secondary amine linkage or incomplete reduction during alternative reductive amination routes.

-

Impurity E (Dialkylated): Occurs if the amine tail reacts with two tricyclic cores. This suggests poor stoichiometry control during the coupling phase.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis flow and the specific points where critical impurities are introduced.

Figure 1: Reaction pathway for Tianeptine Sodium showing the transformation of the tricyclic core and origin points for EP Impurities B, D, and E.

Quality Control Protocols

Sourcing intermediates requires self-validation. Do not rely solely on a supplier's Certificate of Analysis (CoA). The following protocols are standard for validating the purity of the tricyclic intermediates.

HPLC Method for Intermediates (Generic Protocol)

This method separates the non-polar tricyclic intermediates (A, B, C) from the polar side chains.

-

Column: C18 (e.g., Nucleosil C18 or Phenomenex Kinetex), 5 µm, 150 x 4.6 mm.[2]

-

Mobile Phase A: Buffer pH 3.0 (Sodium heptanesulfonate 2.7 g/L in water).[2][3]

-

Gradient: 60% B Isocratic (adjust based on retention of the tricyclic core).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Critical: The tricyclic ring absorbs strongly here; 254 nm is less sensitive for the aliphatic tail impurities).

-

Acceptance Criteria:

-

Intermediate A (Ketone) should not exceed 0.1% in Intermediate B (Alcohol).

-

Impurity D (Imine) must be absent (Limit of Detection < 0.05%).

-

Structural Verification (NMR)

For the Dichloro Intermediate (CAS 26638-66-4) , 1H-NMR is vital to confirm the substitution of the hydroxyl group with chlorine.

-

Diagnostic Signal: Shift of the C-11 proton. The proton at the 11-position (chiral center) will shift downfield significantly when the -OH is replaced by -Cl due to the electronegativity difference.

Supplier Landscape & Sourcing Strategy

The supply chain is bifurcated into Reference Standard Providers (for QC/analytical use) and Bulk Chemical Manufacturers (for synthesis).

Analytical Reference Standards

These suppliers provide milligram quantities with high-fidelity characterization data (NMR, HPLC, MS) for validating your internal methods.

| Supplier | Key Product | CAS | Notes |

| EDQM / EP | Tianeptine Impurity Standards | Various | The gold standard for European Pharmacopoeia compliance. |

| LGC Standards | Impurity C (Ketone) | 26638-53-9 | Primary source for the tricyclic starting material reference. |

| Veeprho | Impurities A, B, D, E | 131206-48-9 (Imp D) | Excellent for sourcing specific degradation impurities for stress testing. |

| Cayman Chemical | Tianeptine Sodium | 30123-17-2 | High-reliability source for the final API reference. |

Bulk Intermediate Manufacturers

For R&D scale-up (grams to kilograms), sourcing moves to specialized chemical manufacturers. Note: Due to the controlled status of Tianeptine in some jurisdictions (e.g., USA states like Alabama, Michigan), reputable suppliers may require End-User Declarations (EUD).

-

Sigma-Aldrich (Merck): Carries the alcohol intermediate (CAS 26723-60-4) and the API. Best for early-stage bench research due to high documentation standards.

-

Fluorochem (UK): Often stocks the Dichloro intermediate (CAS 26638-66-4) and the Ketone. Reliable for European sourcing.

-

TCI Chemicals: Good source for the side chain reagents (Ethyl 7-aminoheptanoate derivatives).

-

Avanscure: Specializes in bulk intermediates for generic APIs; lists the Ketone (CAS 26638-53-9) and Dichloro species.

Sourcing Warning: Avoid vendors marketing "nootropic" powders directly to consumers. Legitimate chemical suppliers will list the chemical name and CAS number, not trade names like "Zaza" or "Tianna."

References

-

European Pharmacopoeia (EP). Tianeptine Sodium Monograph & Impurity Standards. EDQM. Link

-

Gassaway, M.M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Translational Psychiatry. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68870, Tianeptine.Link

-

Cayman Chemical. Tianeptine (sodium salt) Product Information & Safety Data Sheet.Link

-

Veeprho Laboratories. Tianeptine Impurity D (CAS 131206-48-9) Structure and Data.[5][6][7]Link

-

LGC Standards. 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-Dioxide (Impurity C).[5]Link

Sources

- 1. avanscure.com [avanscure.com]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of Tianeptine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Tianeptine EP Impurity D - CAS - 131206-48-9 | Axios Research [axios-research.com]

- 7. veeprho.com [veeprho.com]

Cyanothioformamide vs. Thioamide Intermediates: Electronic Divergence and Synthetic Utility

The following technical guide details the structural, electronic, and synthetic divergences between Cyanothioformamide and standard Thioamide intermediates.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of sulfur-nitrogen heterocycle synthesis, the distinction between a standard thioamide (

While standard thioamides act primarily as 1,3-binucleophiles (S, N) for thiazole construction (e.g., Hantzsch synthesis), cyanothioformamides introduce a bifunctional electrophilic/nucleophilic core . The adjacent cyano group (

Structural & Electronic Characterization

The core difference lies in the perturbation of the thioamide resonance system by the cyano group.

Electronic Push-Pull Mechanisms

-

Standard Thioamide: Exhibits strong resonance delocalization (

), making the sulfur highly nucleophilic and the carbon moderately electrophilic. -

Cyanothioformamide: The cyano group competes for electron density. It acts as a

-acceptor, reducing the electron density on the thiocarbonyl sulfur (lowering nucleophilicity relative to alkyl thioamides) but significantly increasing the acidity of the N-H proton (in secondary species) and the electrophilicity of the thioamide carbon .

Visualization of Electronic Divergence

The following diagram contrasts the resonance contributions and reactive sites of both intermediates.

Figure 1: Comparative electronic profiling. Note the dual activation in cyanothioformamides driven by the nitrile moiety.

Synthetic Access and Protocols

The synthesis of these intermediates requires distinct strategies. Standard thioamides are often made via thionation (Lawesson’s reagent) or the Willgerodt-Kindler reaction.[1] Cyanothioformamides, however, are typically accessed via the nucleophilic addition of cyanide to isothiocyanates—a reaction that exploits the electrophilicity of the isothiocyanate central carbon.

Protocol: Synthesis of N-Arylcyanothioformamides

This protocol yields stable cyanothioformamide salts or neutral species, which are versatile precursors for 2-cyanobenzothiazoles.

Reagents:

-

Aryl Isothiocyanate (

) -

Potassium Cyanide (KCN)

-

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Preparation: Dissolve the Aryl Isothiocyanate (1.0 equiv) in dry DMF (0.5 M concentration) under an inert atmosphere (

). -

Addition: Add Potassium Cyanide (1.1 equiv) slowly to the stirred solution. Note: KCN is highly toxic; handle in a well-ventilated fume hood with appropriate cyanide antidote kits available.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. The solution typically turns deep yellow/orange, indicating the formation of the cyanothioformamide anion.

-

Workup (for neutral form): Dilute with water and acidify carefully with dilute HCl to pH ~3. The N-arylcyanothioformamide (

) will precipitate. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Validation Criteria:

-

IR Spectroscopy: Look for the characteristic nitrile stretch (

) around -

NMR: The N-H proton is typically deshielded (downfield shift >9 ppm) due to the electron-withdrawing CN group.

Reactivity & Mechanistic Divergence[2]

The true value of cyanothioformamides in drug development lies in their ability to undergo cascade cyclizations . Unlike thioamides, which require

Comparative Reactivity Matrix

| Feature | Standard Thioamide ( | Cyanothioformamide ( |

| Dominant Character | S-Nucleophile / N-Nucleophile | C-Electrophile / S-Nucleophile |

| Key Reaction | Hantzsch Thiazole Synthesis | Pd/Cu-Catalyzed C-H Activation |

| Product Scaffolds | Thiazoles, Thiazolines | 2-Cyanobenzothiazoles, Imidazoles |

| C=S Reactivity | Moderate (requires activation) | High (activated by -CN) |

| N-H Acidity |

Workflow: Pd-Catalyzed Synthesis of 2-Cyanobenzothiazoles

This is a critical pathway for generating kinase inhibitor scaffolds. The cyanothioformamide undergoes an intramolecular C-S bond formation.

Figure 2: Synthetic workflow converting isothiocyanates to pharmacologically active benzothiazoles via the cyanothioformamide intermediate.

Applications in Drug Discovery[3][4]

The "Warhead" Potential

The 2-cyanobenzothiazole moiety, derived from cyanothioformamides, is a privileged scaffold. It is bioisosteric with benzothiazole but possesses a reactive nitrile group that can:

-

React with cysteine residues (via nucleophilic attack on the nitrile carbon) to form stable covalent adducts (cysteine protease inhibitors).

-

Serve as a precursor for luciferin-like bioluminescent probes .

Heterocyclic Diversity

Beyond benzothiazoles, cyanothioformamides react with isocyanates to form imidazolidineiminothiones . These structures contain adjacent thione and imino groups, offering multiple vectors for further functionalization in fragment-based drug design (FBDD).

References

-

Utilization of cyanothioformamides in the syntheses of various types of imidazole derivatives. Source: Synthetic Communications (2020).[2][3] URL:[Link][1]

-

Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Source: Molecules (MDPI) (2022). URL:[Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Source: National Institutes of Health (PMC). URL:[Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Source: Catalysts (MDPI) (2021). URL:[Link][4]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Advances (2023). URL:[Link]

Sources

Methodological & Application

Protocol for the Synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide: A Key Heterocyclic Building Block

An Application Note for Drug Development Professionals

Abstract

N-Arylcyanothioformamides are valuable and versatile intermediates in organic synthesis, serving as precursors for a wide array of bioactive heterocyclic compounds, including thiazoles, thiadiazoles, and benzothiazoles.[1][2] Their unique structure, featuring electrophilic and nucleophilic centers, allows for diverse chemical transformations. This document provides a detailed, two-step protocol for the synthesis of a specific, sterically hindered derivative, N-(2-Chloro-6-methylphenyl)cyanothioformamide, starting from commercially available 2-chloro-6-methylaniline. The protocol first describes the conversion of the aniline to the corresponding isothiocyanate intermediate using thiophosgene, followed by a nucleophilic cyanation reaction. This guide is designed for researchers in synthetic chemistry and drug development, offering field-proven insights into experimental choices, critical safety procedures for handling hazardous reagents, and a comprehensive troubleshooting guide.

Synthetic Overview

The synthesis is structured as a two-step process. The first step involves the formation of 2-chloro-6-methylphenyl isothiocyanate from 2-chloro-6-methylaniline. The primary amine acts as a nucleophile, attacking the highly electrophilic carbon of thiophosgene.[3] The subsequent elimination of two molecules of hydrogen chloride (HCl) yields the isothiocyanate. In the second step, the isothiocyanate undergoes a nucleophilic addition reaction with a cyanide salt, such as sodium or potassium cyanide, to yield the final N-(2-Chloro-6-methylphenyl)cyanothioformamide product.[4]

Reaction Scheme:

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. All reactions must be performed in a certified chemical fume hood.

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Sigma-Aldrich, TCI | Starting material |

| Thiophosgene | CSCl₂ | 114.98 | Sigma-Aldrich | EXTREMELY TOXIC & CORROSIVE |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Fisher Scientific | Dried over KOH |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, ≥99.8% |

| Sodium Cyanide | NaCN | 49.01 | Sigma-Aldrich | HIGHLY TOXIC |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | VWR | 200 Proof |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | 1 M aqueous solution |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR | Saturated aqueous solution |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | VWR | Anhydrous |

| Deionized Water | H₂O | 18.02 | Millipore |

Critical Safety Precautions

This protocol involves the use of thiophosgene and sodium cyanide , which are highly toxic and require stringent safety measures.

-

Thiophosgene (CSCl₂): An extremely toxic, corrosive, and lachrymatory red liquid.[5] Inhalation can cause severe respiratory damage and delayed pulmonary edema.[5] Skin contact causes severe burns. All manipulations must be conducted in a high-performance chemical fume hood. Use a dedicated set of glassware, which should be quenched with a basic solution (e.g., 2 M NaOH) after use.

-

Sodium Cyanide (NaCN): A rapidly acting poison that can be fatal if swallowed, inhaled, or absorbed through the skin.[6] It inhibits cellular respiration.[6] Crucially, do not allow sodium cyanide to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas.[6]

-

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, long cuffed nitrile gloves (consider double-gloving), and splash-proof chemical safety goggles are mandatory. A full-face shield is strongly recommended when handling thiophosgene.

-

Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use. A calcium gluconate gel should be on hand for skin contact with any liberated HF (not used here, but good practice with hazardous chemicals).

-

Waste Disposal: All liquid and solid waste containing thiophosgene or cyanide must be segregated into a dedicated, clearly labeled hazardous waste container and disposed of according to institutional and environmental regulations. Cyanide waste can be detoxified with hydrogen peroxide or sodium hypochlorite under basic conditions.[6]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the purified final product.

Caption: Experimental workflow for the two-step synthesis.

Step-by-Step Protocol

Part A: Synthesis of 2-Chloro-6-methylphenyl isothiocyanate

Causality: This step converts the primary amine into an isothiocyanate, a versatile electrophile. Thiophosgene is a highly effective reagent for this transformation.[7] A non-nucleophilic base, triethylamine, is used to neutralize the two equivalents of HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine. The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive thiophosgene.

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chloro-6-methylaniline (7.08 g, 50 mmol, 1.0 equiv.).

-

Reagent Addition: Add 100 mL of anhydrous dichloromethane (DCM) followed by triethylamine (12.65 g, 17.4 mL, 125 mmol, 2.5 equiv.). The extra 0.5 equivalent of base ensures that all generated HCl is quenched.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

-

Thiophosgene Addition: Dissolve thiophosgene (6.32 g, 4.2 mL, 55 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot has disappeared.

-

Work-up:

-

Cool the reaction mixture again in an ice bath and slowly add 50 mL of water to quench any unreacted thiophosgene.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, 2-chloro-6-methylphenyl isothiocyanate, can often be used in the next step without further purification. If high purity is required, it can be purified by vacuum distillation.

Part B: Synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide

Causality: This step relies on the nucleophilic character of the cyanide ion (⁻C≡N), which attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[8] The reaction is typically performed in a protic solvent mixture like ethanol/water, which helps to dissolve both the organic isothiocyanate and the inorganic cyanide salt.[4]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (2.7 g, 55 mmol, 1.1 equiv.) in a mixture of 50 mL of ethanol and 20 mL of deionized water. CAUTION: HIGHLY TOXIC.

-